molecular formula C7H14O2S B1588437 S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate CAS No. 153121-88-1

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

Cat. No. B1588437
M. Wt: 162.25 g/mol
InChI Key: LIFQCFNVZCHRCI-UHFFFAOYSA-N
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Description

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, or S-HEDP for short, is an organosulfur compound with a wide range of applications in both the medicinal and industrial sectors. It is a water-soluble compound that is relatively stable and has a high solubility in organic solvents. It has been used in a variety of applications, including as a corrosion inhibitor, surfactant, and antifoaming agent. In the medicinal field, S-HEDP has been used as an antimicrobial agent, as well as in the treatment of various diseases.

Scientific Research Applications

CETP Inhibition

S-(2-(acylamino)phenyl) 2,2-dimethylpropanethioates, a class of compounds related to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, have been studied for their inhibitory activity against Cholesteryl Ester Transfer Protein (CETP). This research indicated that the structure of the benzene moiety in these compounds significantly influences CETP inhibitory activity. Specifically, electron-withdrawing groups at the 4- or 5-position on the benzene moiety increased this activity, with the most potent compound achieving 50% inhibition of CETP activity in human plasma at a concentration of 2 microM (Maeda, Okamoto, & Shinkai, 2004).

Environmental Health and Safety

A study on the combined effects of certain chemicals, including 2,2-dimethoxy-2-phenylacetophenone (related to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate), on normal human embryonic lung fibroblasts highlighted potential health and safety considerations. This study showed that combinations of certain chemicals, including 2,2-dimethoxy-2-phenylacetophenone, significantly induced cytotoxicity and apoptosis, thus suggesting a heightened risk of respiratory diseases (Kawasaki et al., 2015).

Corrosion Inhibition

Research involving spirocyclopropane derivatives, which are structurally related to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, has shown effectiveness in corrosion inhibition. These compounds demonstrated significant inhibitory properties for mild steel corrosion in acidic solutions. The study suggests that π-electrons in the aromatic ring and the lone-pair electrons in the methoxy group of these compounds contribute to enhanced adsorption onto the iron surface, leading to effective corrosion inhibition (Chafiq et al., 2020).

Polymer Science

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate and related compounds have been utilized in the field of polymer science. For instance, a novel trithiocarbonate was synthesized using a compound structurally similar to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate and used in RAFT polymerizations. The study successfully created polymers with controllable molecular weights and narrow molecular weight distributions, indicating potential applications in precise polymer synthesis (Liu & Pan, 2005).

properties

IUPAC Name

S-(2-hydroxyethyl) 2,2-dimethylpropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-7(2,3)6(9)10-5-4-8/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFQCFNVZCHRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433698
Record name S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

CAS RN

153121-88-1
Record name S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Gunic, JL Girardet, K Ramasamy… - Bioorganic & medicinal …, 2007 - Elsevier
A new series of heterobase-modified 2′-C-methyl ribonucleosides was synthesized and tested as inhibitors of hepatitis C virus (HCV) RNA replication. The nucleosides showed a …
Number of citations: 51 www.sciencedirect.com
VC Yan, CD Pham, ES Ballato, KL Yang… - Journal of Medicinal …, 2022 - ACS Publications
Cancers harboring homozygous deletion of the glycolytic enzyme enolase 1 (ENO1) are selectively vulnerable to inhibition of the paralogous isoform, enolase 2 (ENO2). A previous …
Number of citations: 1 pubs.acs.org
Z Xie, L Lu, Z Wang, Q Luo, Y Yang, T Fang… - European Journal of …, 2022 - Elsevier
Cancer immunotherapy is a powerful weapon in the fight against cancers. Cyclic dinucleotides (CDNs) have demonstrated the great potential by evoking the immune system to fight …
Number of citations: 7 www.sciencedirect.com
U Pradere, EC Garnier-Amblard, SJ Coats… - Chemical …, 2014 - ACS Publications
For many decades, the design of new nucleoside analogs as potential therapeutic agents focused on both sugar and nucleobase modifications. These nucleoside analogs rely on …
Number of citations: 564 pubs.acs.org
W Wang - 2018 - scholarworks.gsu.edu
SO 2 is widely recognized as an air pollutant and is a known cause of acid rain. At a sufficiently high level, it also causes respiratory diseases. There is mounting evidence that SO 2 is …
Number of citations: 0 scholarworks.gsu.edu
R Romeo, C Carnovale, A Rescifina… - Chemical Synthesis …, 2013 - Wiley Online Library
Nucleoside analogues, in which the phosphoric ester group is replaced by the corresponding phosphonomethyl group, represent an important class of compounds endowed with potent …
Number of citations: 2 onlinelibrary.wiley.com
DT Keough, D Hockova, Z Janeba… - Journal of medicinal …, 2015 - ACS Publications
Hypoxanthine–guanine–[xanthine] phosphoribosyltransferase (HG[X]PRT) is considered an important target for antimalarial chemotherapy as it is the only pathway for the synthesis of …
Number of citations: 58 pubs.acs.org
B Macchi, G Romeo, U Chiacchio, C Frezza… - Therapy of Viral …, 2015 - Springer
The present review is focused on the description of synthesis and antiviral activities of both acyclic and carbocyclic nucleoside phosphonates, endowed with an antiviral potential. …
Number of citations: 9 link.springer.com

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